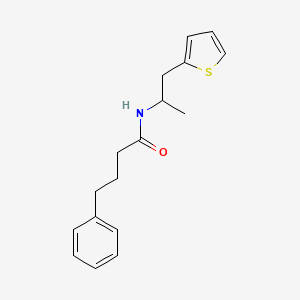

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-(1-thiophen-2-ylpropan-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUQUNQCTVRULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl(thiophene-2-yl)carboxylates . This reaction typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For substitution reactions, halogenating agents like thionyl chloride are often employed. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly its anticancer activity. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

In vitro studies have demonstrated that 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide exhibits significant anticancer effects against various cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via Bcl-2/Bax modulation |

| A549 | 15.0 | ROS generation and cell cycle arrest at G2/M phase |

The mechanism of action involves the modulation of apoptotic pathways through the Bcl-2/Bax ratio and increased reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Comparative Studies

When compared to standard chemotherapeutics like cisplatin, this compound shows competitive efficacy with potentially lower toxicity profiles.

Table 2: Comparative Anticancer Activity

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Cisplatin | 18.1 | MCF-7 |

| Complex 1 | <0.5 | T-24 |

| This Compound | 12.5 | MCF-7 |

Materials Science

The presence of the thiophene ring in the compound's structure makes it a candidate for applications in organic semiconductors and light-emitting diodes (OLEDs). Thiophene derivatives are known for their electronic properties, which can be exploited in the development of advanced materials for electronic devices.

Study on Breast Cancer Cells (MCF-7)

In an experimental setup using the MTT assay, the compound was evaluated for cytotoxic effects on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM.

Lung Cancer Cell Line (A549)

Similar experiments conducted on A549 cells revealed an IC50 value of 15.0 µM, demonstrating that the compound induces ROS generation leading to cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide involves its interaction with specific molecular targets. The phenyl and thiophene groups in its structure allow it to bind to certain proteins or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: (±)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)-N-(1-Phenylpropan-2-yl)Propanamide

- Key Differences :

- Substituents : The biphenyl group (fluorinated at position 2) replaces the phenyl-thiophene system.

- Backbone : Shorter propanamide chain vs. butanamide in the target compound.

- Fluorination introduces electronegativity, affecting electronic distribution and binding interactions.

Structural Analog 2: 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide

- Key Differences :

- Heterocycle : Thiazole (nitrogen-sulfur heterocycle) replaces thiophene (sulfur-only).

- Functional Group : Sulfonamide (-SO₂NH-) vs. amide (-CONH-).

- Implications: Thiazole’s nitrogen atom enhances hydrogen-bonding capacity and alters aromatic electron density compared to thiophene.

Structural Analog 3: N-(1-Azido-2-(Azidomethyl)Butan-2-yl)-4-Methylbenzenesulfonamide

- Key Differences :

- Functional Groups : Dual azide (-N₃) substituents and sulfonamide group vs. amide and thiophene.

- Backbone : Branched butan-2-yl chain vs. linear butanamide.

- Implications :

- Azides introduce high reactivity (e.g., click chemistry applications) but pose stability challenges.

- The branched structure may sterically hinder interactions compared to the target compound’s linear backbone.

Computational and Electronic Properties

Role of Thiophene vs. Thiazole and Biphenyl

- Thiophene (Target Compound) : The sulfur atom contributes to electron-rich aromaticity, enabling π-π stacking and charge-transfer interactions .

- Thiazole (Analog 2) : Nitrogen introduces a dipole moment, increasing polarity and altering binding affinities .

- Biphenyl (Analog 1) : Extended conjugation enhances UV absorption and may improve photostability .

Amide vs. Sulfonamide Linkages

- Amide (Target Compound): Moderately polar, with hydrogen-bond donor/acceptor capacity.

- Sulfonamide (Analogs 2, 3) : Higher polarity and acidity (due to -SO₂ group), influencing solubility and metabolic stability .

Data Table: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

- Electronic Effects : The thiophene moiety in the target compound offers a balance of electron richness and moderate polarity, making it suitable for interactions with hydrophobic enzyme pockets .

- Synthetic Challenges : Analogs with azides () require careful handling due to explosivity, whereas the target compound’s amide linkage simplifies synthesis .

- Biological Relevance : The absence of sulfonamide or azide groups in the target compound may reduce toxicity risks compared to Analogs 2 and 3 .

Biological Activity

Overview

4-Phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its structure comprises a phenyl group, a thiophene ring, and a butanamide backbone, suggesting possible interactions with various biological targets. This article delves into its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : CHNOS

- Molecular Weight : 287.4 g/mol

- CAS Number : 1210869-37-6

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via Bcl-2/Bax modulation |

| A549 | 15.0 | ROS generation and cell cycle arrest at G2/M phase |

The compound's mechanism of action involves the modulation of apoptotic pathways, specifically through the Bcl-2/Bax ratio, which is crucial for regulating cell survival and death. Additionally, it has been shown to increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells, thereby promoting apoptosis .

Comparative Studies

When compared to other compounds with similar structures, such as certain metal complexes and Schiff bases, this compound demonstrates competitive efficacy in anticancer activity.

Table 2: Comparative Anticancer Activity

| Compound Name | IC (µM) | Target Cell Line |

|---|---|---|

| Cisplatin | 18.1 | MCF-7 |

| Complex 1 | <0.5 | T-24 |

| This compound | 12.5 | MCF-7 |

Studies show that while cisplatin remains a standard treatment for various cancers, the novel compound exhibits lower toxicity profiles and enhanced selectivity towards cancer cells .

The biological activity of this compound is primarily attributed to its structural components:

- Thiophene Ring : Contributes to the compound's ability to interact with biological macromolecules.

- Phenyl Group : Enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Butanamide Backbone : May assist in binding to specific receptors or proteins involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the compound's potential:

-

Study on Breast Cancer Cells (MCF-7) :

- The compound was tested for its cytotoxic effects using the MTT assay.

- Results indicated a dose-dependent reduction in cell viability with an IC value of 12.5 µM.

- Lung Cancer Cell Line (A549) :

Q & A

Q. What strategies mitigate off-target cytotoxicity while enhancing selectivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to reduce basal toxicity.

- Polypharmacology Profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) identifies promiscuous binding.

- Tissue-Specific Delivery : Encapsulate in PEGylated liposomes or ligand-targeted nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.